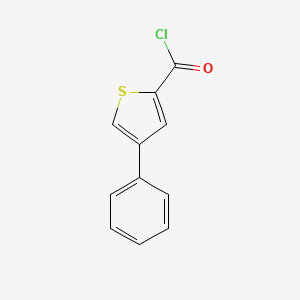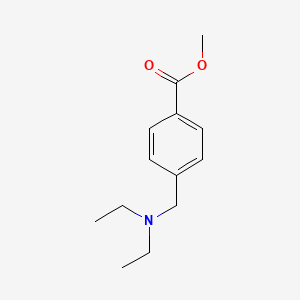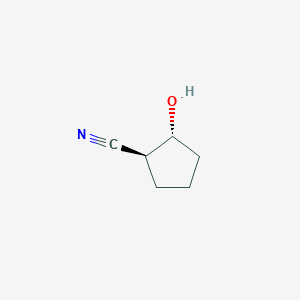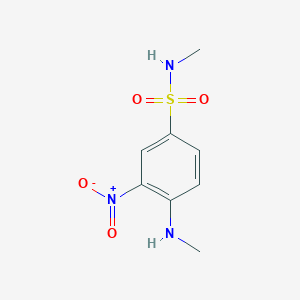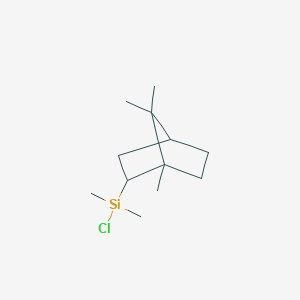
(-)-Camphanyldimethylchlorosilane
Descripción general
Descripción
(-)-Camphanyldimethylchlorosilane is a chiral organosilicon compound widely used in organic synthesis. It is known for its ability to introduce the camphanyl group into various substrates, which can significantly influence the stereochemistry of the resulting products. This compound is particularly valuable in the synthesis of chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Camphanyldimethylchlorosilane typically involves the reaction of camphanyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Camphanyl chloride+DimethylchlorosilaneBasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Camphanyldimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The camphanyl group can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new silicon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield camphanyl ethers, while oxidation reactions can produce camphanyl silanols.
Aplicaciones Científicas De Investigación
(-)-Camphanyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Medicine: It plays a role in the development of chiral drugs, which can have different biological activities based on their stereochemistry.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (-)-Camphanyldimethylchlorosilane involves the formation of silicon-carbon bonds through various chemical reactions. The camphanyl group can influence the stereochemistry of the reaction, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparación Con Compuestos Similares
Similar Compounds
Camphanyldimethylsilane: Similar to (-)-Camphanyldimethylchlorosilane but lacks the chlorine atom, making it less reactive in substitution reactions.
Camphanyltrimethylsilane: Contains an additional methyl group, which can influence its reactivity and the steric effects in reactions.
Camphanyldimethylfluorosilane: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
This compound is unique due to its chiral nature and the presence of the reactive chlorine atom, which allows for a wide range of chemical modifications. Its ability to introduce the camphanyl group into various substrates makes it a valuable tool in asymmetric synthesis and the development of chiral molecules.
Propiedades
IUPAC Name |
chloro-dimethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClSi/c1-11(2)9-6-7-12(11,3)10(8-9)14(4,5)13/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKCZCAGHPQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[Si](C)(C)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703481 | |
| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684284-12-6 | |
| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B3150055.png)
amine](/img/structure/B3150060.png)
amine](/img/structure/B3150061.png)
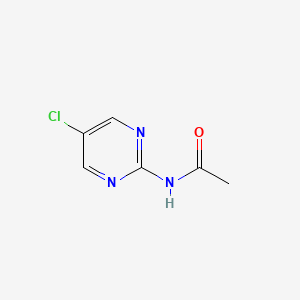
![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)
![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)
![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)
